- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031
Cas no 96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
- 5-bromo-1-(p-toluenesulfonyl)-1H-indole
- N-tosyl-5-bromoindole
- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- 5-Bromo-1-(4-methylphenylsulfonyl)indole
- 5-Bromo-1-p-toluenesulfonyl-1H-indole
- 5-Bromo-1-tosyl-1H-indole
- 5-Bromo-1-tosylindole
- 5-Bromo-N-tosylindole
-
- MDL: MFCD20486680
- Inchi: 1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
- InChI Key: CMQRWXUQAKCCAK-UHFFFAOYSA-N
- SMILES: O=S(N1C2C(=CC(=CC=2)Br)C=C1)(C1C=CC(C)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516789-5 g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
96546-77-9 | 5g |
€288.50 | 2023-04-17 | ||
| abcr | AB516789-10 g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
96546-77-9 | 10g |
€457.00 | 2023-04-17 | ||
| Chemenu | CM266069-1g |
5-Bromo-1-tosyl-1H-indole |
96546-77-9 | 95%+ | 1g |
$*** | 2023-05-04 | |
| Chemenu | CM266069-5g |
5-Bromo-1-tosyl-1H-indole |
96546-77-9 | 95%+ | 5g |
$*** | 2023-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-1g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
96546-77-9 | 97% | 1g |
¥547.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-5g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
96546-77-9 | 97% | 5g |
¥2055.00 | 2024-04-23 | |
| abcr | AB516789-5g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |
96546-77-9 | 5g |
€285.70 | 2025-04-14 | ||
| abcr | AB516789-10g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |
96546-77-9 | 10g |
€447.00 | 2025-04-14 | ||
| Aaron | AR005UKA-5g |
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |
96546-77-9 | 95% | 5g |
$292.00 | 2025-02-13 | |
| Aaron | AR005UKA-10g |
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |
96546-77-9 | 95% | 10g |
$496.00 | 2025-02-13 |
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Production Method
Production Method 1
1.2 0 °C → rt; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 2
- Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles, Organic Letters, 2013, 15(17), 4616-4619
Production Method 3
1.2 20 h, rt
- Room-Temperature Gold-Catalysed Arylation of Heteroarenes: Complementarity to Palladium Catalysis, Chemistry - A European Journal, 2016, 22(36), 12641-12645
Production Method 4
1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
- Preparation of 5-cyanoindole, China, , ,
Production Method 5
1.2 Solvents: Dimethylformamide ; 2 h, 0 °C
- Discovery of novel indoleaminopyrimidine NIK inhibitors based on molecular docking-based support vector regression (SVR) model, Chemical Physics Letters, 2019, 718, 38-45
Production Method 6
1.2 3 h, 0 °C
- Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivatives, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2424-2428
Production Method 7
1.2 Solvents: Dimethylformamide ; 4.5 h, rt
1.3 Reagents: Water Solvents: Water
- Alkynyl alcohols as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation and inflammatory disorders, World Intellectual Property Organization, , ,
Production Method 8
1.2 0 °C; 1 h, rt
- Preparation of pyrazolo[3,4-c]quinoline compounds as phosphatidylinositol 3 kinase inhibitors for therapeutic applications, World Intellectual Property Organization, , ,
Production Method 9
1.2 Solvents: Toluene ; 0 °C; 2 h, rt
- Marine-natural-products for biocides development: first discovery of meridianin alkaloids as antiviral and anti-phytopathogenic-fungus agents, Pest Management Science, 2020, 76(10), 3369-3376
Production Method 10
- Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds, World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Water ; rt
- Enantioselective Organo-SOMO Cascade Cycloadditions: A Rapid Approach to Molecular Complexity from Simple Aldehydes and Olefins, Journal of the American Chemical Society, 2010, 132(29), 10015-10017
Production Method 12
- Towards the syntheses of N-H and N-alkylated derivatives of meridianins, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801
Production Method 13
1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt
- Preparation of 4-(indol-3-yl)-2-aminopyrimidine compound as IDH1/R132H inhibitor, China, , ,
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Raw materials
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Preparation Products
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Suppliers
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
Professional Introduction to 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- (CAS No. 96546-77-9)
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-, identified by its CAS number 96546-77-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic compound features a brominated indole core substituted with a 4-methylphenylsulfonyl group, making it a versatile intermediate for the synthesis of various biologically active molecules. The structural attributes of this compound contribute to its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
The indole scaffold is well-documented for its pharmacological significance, with numerous derivatives exhibiting diverse biological activities. The introduction of a bromine atom at the 5-position and a sulfonyl group at the 1-position enhances the reactivity and functionalization possibilities of the molecule. This modification allows for further chemical manipulation, enabling the synthesis of more complex structures with tailored biological properties. The presence of the 4-methylphenylsulfonyl moiety particularly contributes to the compound's interactions with biological targets, influencing its binding affinity and selectivity.
In recent years, there has been growing interest in indole derivatives as potential therapeutic agents due to their broad spectrum of biological activities. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of various indole-based compounds. The compound 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- is being explored for its potential in these areas, with preliminary studies suggesting promising results in vitro. Its ability to modulate key biological pathways makes it a valuable candidate for further investigation.
The synthesis of 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- involves a series of well-established organic reactions, including bromination and sulfonylation processes. These synthetic strategies are chosen for their efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for both research and commercial applications. The use of advanced synthetic techniques allows for high yields and purity, which are critical for pharmaceutical-grade materials.
The pharmacological profile of this compound is being actively researched to identify potential therapeutic applications. Preclinical studies have demonstrated its efficacy in various models, suggesting that it may have utility in treating conditions such as cancer and inflammatory diseases. The interaction between the brominated indole core and the sulfonyl group with biological targets is being meticulously studied to optimize its pharmacological properties. This includes evaluating its binding affinity, metabolic stability, and potential side effects.
The development of novel drug candidates often relies on the availability of high-quality intermediates like 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-. Its role as a building block in synthetic chemistry is crucial for constructing more complex molecules with enhanced biological activity. Researchers are leveraging this compound to develop new therapeutic agents that address unmet medical needs. The versatility of its structure allows for modifications that can fine-tune its pharmacological properties, making it a valuable asset in drug discovery efforts.
The chemical properties of 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- make it an interesting subject for further study in medicinal chemistry. Its reactivity and functionalization potential offer opportunities to explore new chemical space and develop innovative drug candidates. As research continues to uncover the full therapeutic potential of this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
In conclusion, 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-, CAS no. 96546-77-9, is a promising compound with significant applications in pharmaceutical chemistry and medicinal biology. Its unique structural features and biological activities make it a valuable intermediate for drug discovery and development. Ongoing research efforts are expected to yield further insights into its therapeutic potential, contributing to advancements in medicine.
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